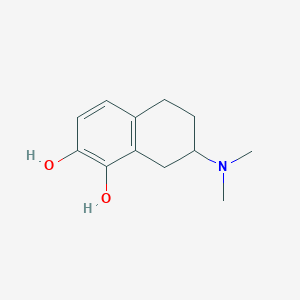

7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol

Description

7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a tetrahydronaphthalene derivative featuring a dimethylamino substituent at position 7 and hydroxyl groups at positions 1 and 2. This compound belongs to a class of aminotetralins, which are structurally related to dopamine and other catecholamine derivatives. The hydroxyl groups at positions 1 and 2 enable hydrogen bonding, while the dimethylamino group contributes to basicity and solubility .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

7-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |

InChI |

InChI=1S/C12H17NO2/c1-13(2)9-5-3-8-4-6-11(14)12(15)10(8)7-9/h4,6,9,14-15H,3,5,7H2,1-2H3 |

InChI Key |

WBYTZFCNKFGYRZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCC2=C(C1)C(=C(C=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalene derivatives with different substituents .

Scientific Research Applications

7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can form additional hydrogen bonds. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituent type, position, and alkyl chain length:

Key Observations :

- Substituent Position : The 1,2-diol configuration (vs. 1,4 in ) enhances hydrogen-bonding capacity, critical for receptor interaction.

Physicochemical Properties

- pKa: The hydroxyl groups in 5,6,7,8-tetrahydro-1-naphthol (pKa ~10.28 ) suggest moderate acidity, comparable to phenolic compounds.

- Solubility: Dimethylamino derivatives (e.g., target compound) exhibit higher water solubility than dipropylamino analogs due to reduced steric hindrance and lower logP values.

- Stability : Dihydrodiol derivatives (e.g., 1,2-DHT in ) are unstable under acidic conditions, leading to rearomatization. This instability contrasts with the more stable 1,2-diol configuration in the target compound.

Biological Activity

7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol

- Molecular Formula : C₁₂H₁₇NO₂

- Molecular Weight : 207.26 g/mol

The biological activity of 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is believed to be mediated through its interaction with various molecular targets. The compound exhibits properties that may influence neurotransmitter systems and cellular signaling pathways.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties in vitro, which may contribute to its protective effects against oxidative stress in cells.

- Antimicrobial Effects : Studies indicate that it possesses antimicrobial activity against a range of pathogens. Specific mechanisms include disruption of microbial cell membranes and inhibition of metabolic processes.

- Neuroprotective Effects : Preliminary studies suggest that 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol may offer neuroprotective benefits by modulating neurotransmitter levels and reducing neuronal apoptosis.

Case Studies

- Antioxidant Study : A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration at concentrations above 50 µM.

- Antimicrobial Activity : In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.

- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of the compound led to improved cognitive function and reduced markers of oxidative stress in brain tissues.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.